ethyl 4-(2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamido)benzoate
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Overview
Description
Ethyl 4-(2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamido)benzoate is a complex organic compound with potential applications in various scientific and industrial fields. Its unique structure, featuring a combination of an indole core, oxadiazole ring, and a benzoate group, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamido)benzoate typically involves multiple steps:
Formation of the oxadiazole ring: : This can be achieved by cyclization of an appropriate hydrazide precursor.
Indole functionalization: : The indole nucleus can be introduced through Fischer indole synthesis or other established methods.
Acetylation and amide formation: : The acetylation of the indole followed by coupling with a benzoic acid derivative.
Esterification: : The final step involves esterification to introduce the ethyl group.
Industrial Production Methods
Scaling up the synthesis for industrial production requires optimization of each step to improve yield and purity. This often involves the use of robust catalysts, careful control of reaction conditions (temperature, pressure, pH), and continuous monitoring.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamido)benzoate can undergo various reactions, including:
Oxidation: : With appropriate oxidizing agents to potentially form ketones or carboxylic acids.
Reduction: : Using reducing agents like lithium aluminum hydride to form amines or alcohols.
Substitution: : Nucleophilic or electrophilic substitutions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: : Formation of oxidized derivatives such as carboxylic acids.
Reduction: : Production of alcohols or amines.
Substitution: : Substituted derivatives depending on the attacking nucleophile or electrophile.
Scientific Research Applications
Ethyl 4-(2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamido)benzoate has a broad spectrum of scientific research applications:
Chemistry: : Used as a building block for more complex molecular architectures in synthetic chemistry.
Medicine: : Investigation of its pharmacological properties and potential therapeutic effects.
Industry: : Utilized in the synthesis of advanced materials and functional polymers.
Mechanism of Action
The compound exerts its effects through several molecular targets and pathways. The indole moiety is known to interact with biological receptors, potentially modulating various physiological processes. The oxadiazole ring can act as a bioisostere, enhancing the compound's stability and activity. Detailed studies are necessary to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Ethyl 4-(2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamido)benzoate shares structural similarities with other compounds that feature indole and oxadiazole rings:
Ethyl 2-{[2-(5-isobutyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetyl}benzoate: : Differing in the position and nature of substituents.
Mthis compound: : Where the ethyl group is replaced by a methyl group, altering solubility and reactivity.
Conclusion
This compound is a compound of significant interest due to its complex structure and wide range of applications
Biological Activity
Ethyl 4-(2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamido)benzoate, with CAS Number 946280-30-4, is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by various research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C25H26N4O4. The compound features a unique structure that includes an indole moiety and an oxadiazole ring, which are known to contribute to various biological activities.
Molecular Structure
Component | Description |
---|---|
Molecular Formula | C25H26N4O4 |
Molecular Weight | 442.50 g/mol |
CAS Number | 946280-30-4 |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that derivatives of oxadiazole can induce apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways related to cell proliferation and survival.
Case Study: Indole Derivatives
A study published in the Journal of Medicinal Chemistry highlighted the anticancer potential of indole derivatives, suggesting that modifications on the indole structure can enhance cytotoxicity against various cancer cell lines. The incorporation of oxadiazole rings was noted to improve selectivity towards cancer cells while minimizing toxicity to normal cells .
Anti-inflammatory Activity
The compound's structural components suggest potential anti-inflammatory properties. Compounds containing indole and oxadiazole have been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This activity is crucial in conditions like rheumatoid arthritis and other inflammatory diseases.
Research Findings
A study demonstrated that an indole-based compound significantly reduced inflammation markers in animal models of arthritis. The anti-inflammatory effect was attributed to the inhibition of NF-kB signaling pathways .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of related compounds indicate that this compound may also possess activity against a range of bacterial strains. The oxadiazole moiety is known for enhancing antimicrobial efficacy.
Comparative Analysis
Compound | Antimicrobial Activity (Zone of Inhibition) |
---|---|
Ethyl 4-(2-{...}) | 15 mm against E. coli |
Similar Oxadiazole Derivative | 18 mm against S. aureus |
The biological activity of this compound may involve several mechanisms:
- Inhibition of Cell Proliferation : By interfering with cell cycle progression.
- Induction of Apoptosis : Through activation of caspases and modulation of Bcl-2 family proteins.
- Anti-inflammatory Pathways : By downregulating pro-inflammatory cytokines.
Properties
IUPAC Name |
ethyl 4-[[2-[2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]indol-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c1-4-32-25(31)17-9-11-19(12-10-17)26-22(30)15-29-20-8-6-5-7-18(20)14-21(29)24-28-27-23(33-24)13-16(2)3/h5-12,14,16H,4,13,15H2,1-3H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAACUOWLEVTPML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C=C2C4=NN=C(O4)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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